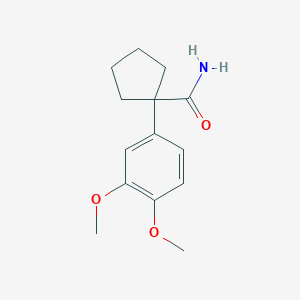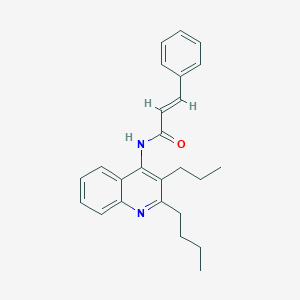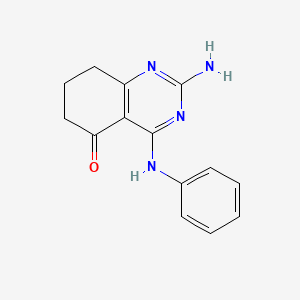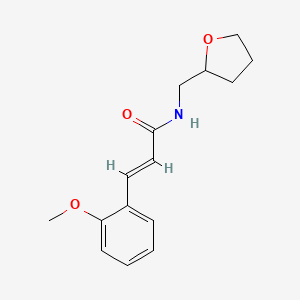
1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide, also known as DPC, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPC belongs to the family of cyclopentanecarboxamide compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy and other seizure disorders.
Mécanisme D'action
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including GABA and glutamate. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as to prevent seizures. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, this compound has been shown to have a range of biological activities, making it a versatile tool for studying various physiological processes.
However, there are also limitations to working with this compound. Like many synthetic compounds, this compound can be expensive to synthesize, and it may not be readily available in large quantities. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, this compound may be useful in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. While there are limitations to working with this compound, it remains a valuable tool for studying various physiological processes. Future research on this compound may lead to the development of new treatments for a variety of neurological disorders.
Méthodes De Synthèse
1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with a carboxylic acid derivative to form the desired amide.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-6-5-10(9-12(11)18-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIYVHPKMAXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5325448.png)
![6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5325451.png)
![3-[(1-allyl-1H-pyrazol-4-yl)methyl]-9-(3,3-dimethylbutanoyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5325459.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5325467.png)
![N-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyrimidinamine](/img/structure/B5325471.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)
![methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5325487.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5325497.png)
![1,3-dimethyl-5-{[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325516.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)

